

solubility of 2,3,5-Trichlorophenol in water and organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3,5-Trichlorophenol**

Cat. No.: **B165520**

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **2,3,5-Trichlorophenol** in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2,3,5-trichlorophenol** in aqueous and organic media. Due to the limited availability of quantitative solubility data for **2,3,5-trichlorophenol** in organic solvents, this guide also includes comparative data for the closely related isomers, 2,4,5-trichlorophenol and 2,4,6-trichlorophenol, to provide a broader context for researchers.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its environmental fate, bioavailability, and formulation development. The following tables summarize the available quantitative and qualitative solubility data for **2,3,5-trichlorophenol** and its isomers.

Table 1: Solubility of **2,3,5-Trichlorophenol**

Solvent	Temperature (°C)	Solubility	Reference
Water	25	771 mg/L	[1]
Chloroform	Not Specified	Slightly Soluble	[1] [2]
Methanol	Heated	Slightly Soluble	[1] [2]

Note: The qualitative descriptors "slightly soluble" indicate that the compound does not dissolve to a large extent in these solvents under the specified conditions. The availability of standard solutions of **2,3,5-trichlorophenol** in methanol and isooctane further confirms its solubility in these organic solvents, although the saturation concentrations are not specified.

Table 2: Comparative Solubility of Trichlorophenol Isomers in Organic Solvents

To provide a more comprehensive understanding, the following table presents quantitative solubility data for the 2,4,5- and 2,4,6- isomers of trichlorophenol in various organic solvents at 25 °C. This data can serve as a useful reference for estimating the potential solubility of **2,3,5-trichlorophenol** in similar solvent systems.

Solvent	2,4,5-Trichlorophenol (g/100 g solvent)	2,4,6-Trichlorophenol (g/100 g solvent)	Reference
Acetone	615	525	[3] [4]
Benzene	163	113	[3] [4]
Carbon Tetrachloride	51	37	[3] [4]
Diethyl Ether	525	Not Specified	[3]
Methanol	615	525	[3] [4]
Toluene	122	100	[3] [4]
Denatured Alcohol	525	400	[3] [4]

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure. While specific protocols for **2,3,5-trichlorophenol** are not readily available in the literature, a robust and reliable method can be synthesized based on established international guidelines, such as the OECD Guideline 105 and the "shake-flask" method.

Principle of the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the aqueous solubility of chemical substances. It involves equilibrating a surplus of the test substance with a known volume of the solvent at a constant temperature. The concentration of the dissolved substance in the saturated solution is then determined by a suitable analytical method.

Detailed Experimental Protocol

2.2.1. Materials and Reagents:

- **2,3,5-Trichlorophenol** (analytical standard, >99% purity)
- Solvents: Deionized water, Methanol, Ethanol, Acetone, Toluene, etc. (HPLC or analytical grade)
- Shaking incubator or water bath with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE or nylon)
- Volumetric flasks and pipettes
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

2.2.2. Procedure:

- Preparation of Supersaturated Solutions:

- Add an excess amount of **2,3,5-trichlorophenol** to a series of flasks, each containing a known volume of the respective solvent (e.g., 10 mL). The excess solid is crucial to ensure that a saturated solution is achieved.
- Seal the flasks to prevent solvent evaporation.

• Equilibration:

- Place the flasks in a shaking incubator or a temperature-controlled water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).
- Agitate the flasks for a sufficient period to allow the system to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (typically 24 to 72 hours).

• Phase Separation:

- After equilibration, allow the flasks to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.
- Alternatively, centrifuge the samples at a controlled temperature to facilitate the separation of the solid and liquid phases.

• Sample Collection and Preparation:

- Carefully withdraw an aliquot of the clear supernatant using a pipette.
- Filter the aliquot through a syringe filter to remove any remaining suspended particles. The filter material should be compatible with the solvent and should not adsorb the analyte.
- Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

2.2.3. Quantification by HPLC-UV:

• Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

- Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the phenol is in its protonated form.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10-20 µL.
- Detection: UV detector set at an appropriate wavelength (e.g., 280 nm).

- Calibration:
 - Prepare a series of standard solutions of **2,3,5-trichlorophenol** of known concentrations in the chosen solvent.
 - Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
- Analysis:
 - Inject the diluted sample extract into the HPLC system.
 - Determine the concentration of **2,3,5-trichlorophenol** in the diluted sample from the calibration curve.
 - Calculate the solubility by taking into account the dilution factor.

2.2.4. Quantification by GC-MS (for organic solvents):

- Sample Derivatization (Optional but often recommended for phenols):
 - To improve chromatographic performance and sensitivity, the phenol group can be derivatized (e.g., acetylation with acetic anhydride).
- GC-MS Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injector: Split/splitless injector.

- Carrier Gas: Helium at a constant flow rate.
- Temperature Program: An appropriate temperature gradient to ensure good separation of the analyte from any impurities.
- Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
- Calibration and Analysis:
 - Similar to the HPLC method, prepare calibration standards and a calibration curve.
 - Analyze the diluted sample extract and calculate the solubility.

Logical Relationships in Solubility

The solubility of **2,3,5-trichlorophenol** is governed by the principle of "like dissolves like." The presence of both a polar hydroxyl (-OH) group and nonpolar chlorinated benzene ring results in a molecule with mixed polarity. This influences its solubility in different types of solvents.

Caption: Logical relationships governing the solubility of **2,3,5-Trichlorophenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,5-TRICHLOROPHENOL Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 2. 2,3,5-TRICHLOROPHENOL CAS#: 933-78-8 [m.chemicalbook.com]
- 3. 2,4,5-Trichlorophenol | C6H3Cl3O | CID 7271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [solubility of 2,3,5-Trichlorophenol in water and organic solvents]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b165520#solubility-of-2-3-5-trichlorophenol-in-water-and-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com